Sebaconitrile

Description

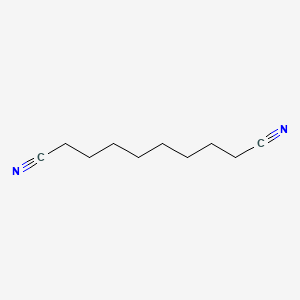

Structure

3D Structure

Properties

IUPAC Name |

decanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJYZCUIKPGCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC#N)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062028 | |

| Record name | Decanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-96-1 | |

| Record name | Sebaconitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebaconitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebaconitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S84VV9MLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Sebaconitrile from Adipic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of a multi-step synthesis pathway for producing sebaconitrile from adipic acid. The process hinges on a key carbon chain extension reaction, the Kolbe electrolysis, followed by functional group transformations to yield the desired dinitrile. This document offers in-depth experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a research and development setting.

Introduction

This compound, a ten-carbon aliphatic dinitrile, is a valuable chemical intermediate with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its production from readily available feedstocks is of significant interest. Adipic acid, a six-carbon dicarboxylic acid, represents an attractive starting material. This guide outlines a robust five-step synthesis route to convert adipic acid into this compound. The overall transformation can be depicted as follows:

Adipic Acid → Monomethyl Adipate → Dimethyl Sebacate → Sebacic Acid → Sebamide → this compound

This pathway leverages the Kolbe electrolysis for the critical C-C bond formation, effectively dimerizing a derivative of adipic acid to create the ten-carbon backbone of sebacic acid. Subsequent amidation and dehydration steps then afford the target this compound.

Detailed Synthesis Pathway

The synthesis of this compound from adipic acid is a multi-step process, each stage requiring specific reaction conditions and purification procedures. Below is a detailed description of each experimental step.

Step 1: Esterification of Adipic Acid to Monomethyl Adipate

The initial step involves the selective mono-esterification of adipic acid to produce monomethyl adipate. This is crucial for the subsequent Kolbe electrolysis.

Experimental Protocol:

A patented method for the synthesis of monomethyl adipate involves the use of a macroporous cation exchange resin as a catalyst.

-

Catalyst Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali liquor, and then again in an acid solution. The resin is then washed with water until a neutral pH is achieved. Finally, the resin is filtered to remove surface moisture.

-

Esterification: Adipic acid and the pre-treated resin are added to toluene. The esterification reaction is carried out by the dropwise addition of methanol.

-

Work-up and Purification: After the reaction is complete, the resin is separated by filtration. The toluene solution is cooled to allow unreacted adipic acid to precipitate, which is then removed by filtration. The resulting toluene solution containing monomethyl adipate is washed, and the solvent is recovered under reduced pressure. The final product is obtained by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96.3% | [1] |

| Purity (GC) | 99.27% | [1] |

Logical Workflow for Step 1:

Workflow for the synthesis of monomethyl adipate from adipic acid.

Step 2: Kolbe Electrolysis of Monomethyl Adipate to Dimethyl Sebacate

This is the key carbon-chain extension step. The Kolbe electrolysis of monomethyl adipate yields dimethyl sebacate through an anodic oxidation process.[2][3]

Experimental Protocol:

A patented process provides a detailed experimental setup for the Kolbe electrolysis of monomethyl adipate.

-

Electrolyte Composition: An electrolytic solution is prepared with the following composition:

-

Monomethyl adipate: 25% by weight

-

Potassium salt of monomethyl adipate: 5% by weight

-

Dimethyl sebacate: 10% by weight

-

Methanol: 58% by weight

-

Water: 2% by weight

-

-

Electrolysis Conditions:

-

Electrodes: Platinum plates are used as both the anode and cathode.

-

Current Density: 15 A/dm²

-

Temperature: The electrolytic solution is maintained at 55°C.

-

-

Procedure: The electrolysis is carried out continuously for 49 hours. During this period, a portion of the electrolytic solution is withdrawn, and fresh methanol, monomethyl adipate, and its potassium salt are supplied to maintain the specified composition.

Quantitative Data:

| Parameter | Value | Reference |

| Current Efficiency | 85.7% | [4] |

| Yield of Dimethyl Sebacate | 89.2% | [4] |

| Average Cell Voltage | 13.3 V | [4] |

Signaling Pathway for Kolbe Electrolysis:

Anodic reactions in the Kolbe electrolysis of monomethyl adipate.

Step 3: Hydrolysis of Dimethyl Sebacate to Sebacic Acid

The diester obtained from the Kolbe electrolysis is hydrolyzed to yield sebacic acid.

Experimental Protocol:

The patent describing the Kolbe electrolysis also outlines the hydrolysis of dimethyl sebacate.[4]

-

Reaction Conditions: Dimethyl sebacate is added to an aqueous solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid). The hydrolysis is conducted at a temperature of at least 90°C, preferably between 100-120°C.

-

Procedure: During the hydrolysis, methanol is continuously removed from the reaction mixture to drive the reaction to completion.

Quantitative Data:

| Parameter | Value | Reference |

| Acid Concentration | 1 to 30% by weight | [4] |

| Temperature | 100 - 120°C | [4] |

Step 4: Synthesis of Sebamide from Sebacic Acid

The dicarboxylic acid is converted to a diamide in this step. This is a standard transformation that can be achieved by reacting the acid with ammonia or by first converting the acid to an acid chloride followed by reaction with ammonia. A high-temperature, direct amidation is a common industrial approach.

Experimental Protocol (General Method):

-

Reaction: Sebacic acid is reacted with an excess of anhydrous ammonia at elevated temperature and pressure.

-

Catalyst: A dehydration catalyst, such as a phosphate-based catalyst, can be employed.

-

Procedure: The reaction is typically carried out in a high-pressure reactor. The water formed during the reaction is removed to drive the equilibrium towards the product. The crude sebamide is then purified by recrystallization.

Quantitative Data:

Step 5: Dehydration of Sebamide to this compound

The final step is the dehydration of the diamide to the dinitrile. Various dehydrating agents can be used for this transformation.

Experimental Protocol (General Method using a Dehydrating Agent):

-

Reagents: Sebamide is treated with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[5][6]

-

Procedure: The reaction is typically carried out in an inert solvent under reflux. The reaction mixture is then carefully quenched, and the product is extracted and purified by distillation or crystallization.

Alternative Catalytic Dehydration:

A more modern and "greener" approach involves a catalytic Appel-type dehydration.

-

Reagents: This method employs oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine oxide.[7]

-

Procedure: The reaction is generally fast, often completing in under 10 minutes with a low catalyst loading (e.g., 1 mol%).[7]

Quantitative Data:

Yields for the dehydration of amides to nitriles are typically high, often exceeding 90% with the appropriate choice of reagent and reaction conditions.

Logical Relationship for the Final Steps:

Conversion of sebacic acid to this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Adipic Acid → Monomethyl Adipate | Cation Exchange Resin, Methanol, Toluene | - | 96.3 | 99.27 | [1] |

| 2 | Monomethyl Adipate → Dimethyl Sebacate | Platinum Electrodes, Methanol, Water | 55 | 89.2 | - | [4] |

| 3 | Dimethyl Sebacate → Sebacic Acid | Mineral Acid, Water | 100-120 | High | - | [4] |

| 4 | Sebacic Acid → Sebamide | Ammonia | High Temp. | High (expected) | - | - |

| 5 | Sebamide → this compound | P₂O₅, POCl₃, or Catalytic Appel Reagents | Varies | High (expected) | - | [5][6][7] |

Conclusion

The synthesis of this compound from adipic acid via a five-step pathway is a viable and well-documented process. The key transformation, the Kolbe electrolysis of monomethyl adipate, allows for the efficient extension of the carbon chain. Subsequent functional group manipulations, including hydrolysis, amidation, and dehydration, complete the synthesis. This technical guide provides researchers, scientists, and drug development professionals with the necessary detailed protocols and quantitative data to explore this synthetic route further. The presented methodologies, particularly the use of catalytic and electrochemical methods, offer opportunities for process optimization towards more sustainable and efficient production of this compound.

References

- 1. CN102351692A - Preparation method for dimethyl sebacate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 4. US3896011A - Process for the preparation of sebacic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sebaconitrile: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sebaconitrile, a key intermediate in various industrial applications, including the synthesis of polymers and pharmaceuticals. The document details its molecular formula and weight and presents a detailed experimental protocol for its synthesis from sebacic acid.

Core Molecular and Physical Properties

This compound, also known as decanedinitrile or 1,8-dicyanooctane, is an organic compound with two nitrile functional groups.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 164.25 g/mol | [1][2][3] |

| CAS Number | 1871-96-1 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Melting Point | 7-8 °C | [4][6] |

| Boiling Point | 199-200 °C | [4][6] |

| Density | 0.915 g/mL at 20 °C | [4] |

Synthesis of this compound from Sebacic Acid: An Experimental Protocol

The industrial synthesis of this compound is primarily achieved through the reaction of sebacic acid with ammonia in the presence of a catalyst at elevated temperatures. This process involves the formation of the diamide intermediate, sebacamide, followed by dehydration to yield this compound.

Experimental Procedure

Materials:

-

Sebacic acid

-

Anhydrous ammonia

-

Catalyst (e.g., silica gel, alumina, or a specific proprietary catalyst)

-

Inert gas (e.g., nitrogen) for purging

-

Solvent for purification (e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

High-pressure reactor equipped with a stirrer, temperature and pressure controls, a gas inlet, and a condenser.

-

Distillation apparatus

-

Filtration system

-

Rotary evaporator

Methodology:

-

Reactor Charging: The high-pressure reactor is charged with sebacic acid and the selected catalyst. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Ammonolysis: Anhydrous ammonia is introduced into the reactor. The mixture is then heated to a temperature typically in the range of 250-350°C. The pressure is maintained at a high level, often between 50 and 200 atmospheres, to keep the ammonia in a liquid or supercritical state and to facilitate the reaction. The reaction mixture is stirred continuously to ensure proper mixing and heat distribution. This stage results in the formation of sebacamide.

-

Dehydration: Following the ammonolysis, the temperature is often increased to facilitate the dehydration of the sebacamide intermediate to this compound. Water is formed as a byproduct and is continuously removed from the reactor to drive the reaction to completion.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.

-

Product Isolation and Purification: The crude reaction mixture is discharged from the reactor. The catalyst is removed by filtration. The crude this compound is then purified, typically by vacuum distillation. An optional solvent extraction and subsequent drying of the organic phase can be employed for further purification. The final product is a clear, colorless to light yellow liquid.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of this compound from sebacic acid.

Caption: Synthesis of this compound from Sebacic Acid.

References

- 1. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]

- 2. Urea-acetylene dicarboxylic acid reaction: a likely pathway for prebiotic uracil formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Sebaconitrile: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of sebaconitrile, with a specific focus on its melting and boiling points. The information presented herein is curated for professionals in research and development who require precise data and an understanding of the experimental methodologies for the determination of these fundamental physical constants.

Core Physical Properties of this compound

This compound, also known as decanedinitrile or 1,8-dicyanooctane, is a dinitrile compound with the chemical formula C₁₀H₁₆N₂. Its physical state at room temperature is a clear, colorless to light yellow liquid. Understanding its melting and boiling points is crucial for its purification, handling, and application in various chemical syntheses.

Data Presentation: Melting and Boiling Points

The experimentally determined values for the melting and boiling points of this compound are summarized in the table below. It is important to note the variations in reported values, which can be attributed to different experimental conditions and sample purities.

| Physical Property | Reported Value(s) | Experimental Conditions | Source |

| Melting Point | 8.03 °C | Differential Scanning Calorimetry (DSC) | Badea, Elena; Journal of Chemical Thermodynamics, (2007), 39(10), 1392-1398.[1] |

| 7-8 °C | Not Specified (literature value) | Chemical Supplier Data | |

| 2.4 °C | Not Specified | Chemical Supplier Data | |

| Boiling Point | 162-164 °C | 4-5 Torr (Reduced Pressure) | NL6414957 (Patent, 1965)[1] |

| 199-200 °C | Not Specified (literature value) | Chemical Supplier Data | |

| 267-270 °C | Not Specified | Chemical Supplier Data |

Experimental Protocols

A detailed understanding of the methodologies used to determine these physical properties is essential for reproducing and verifying these results.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point of 8.03 °C was determined using differential scanning calorimetry (DSC).[1] DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

General Experimental Protocol for DSC:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: A differential scanning calorimeter, such as a Mettler DSC 1 Star System, is calibrated using standard materials with known melting points (e.g., indium and zinc).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp through the melting transition of the sample. A heating rate of 2-10 °C/min is commonly used to ensure thermal equilibrium.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak in the DSC thermogram.

-

Data Analysis: The onset temperature of the melting peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Boiling Point Determination via Vacuum Distillation

The boiling point of this compound is high, and to prevent decomposition at atmospheric pressure, it is often determined under reduced pressure (vacuum distillation). The reported value of 162-164 °C was measured at a pressure of 4-5 Torr.[1]

General Experimental Protocol for Vacuum Distillation:

-

Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass jointed glassware. This typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). All joints are carefully sealed with vacuum grease to prevent leaks.

-

Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The system is slowly evacuated to the desired pressure (e.g., 4-5 Torr), which is monitored with a manometer.

-

Heating: The distillation flask is heated gently using a heating mantle. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet of the distillation head.

-

Boiling Point Measurement: As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the distillate is collected, is recorded as the boiling point at that specific pressure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination using DSC.

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

References

An In-depth Technical Guide to the Solubility of Sebaconitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebaconitrile (decanedinitrile) is a long-chain aliphatic dinitrile with the chemical formula NC(CH₂)₈CN. Its molecular structure, possessing two polar nitrile (-C≡N) groups and a long, nonpolar hydrocarbon chain, imparts a unique solubility profile that is critical to its application in various fields, including as a precursor for polymers, a component in high-performance lubricants, and a potential intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a comparative analysis of the solubility of shorter-chain dinitriles—succinonitrile, glutaronitrile, and adiponitrile—to extrapolate the expected behavior of this compound. Furthermore, a detailed experimental protocol for the precise determination of this compound solubility is provided, enabling researchers to generate accurate data for their specific applications.

Physicochemical Properties of Dinitriles

A summary of the key physicochemical properties of this compound and its shorter-chain analogs is presented in Table 1. These properties offer insights into the intermolecular forces at play and provide a basis for understanding their solubility behavior.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Succinonitrile | C₄H₄N₂ | 80.09 | 54.5 | 266.1 |

| Glutaronitrile | C₅H₆N₂ | 94.11 | -29 | 286 |

| Adiponitrile | C₆H₈N₂ | 108.14 | 1-3 | 295 |

| This compound | C₁₀H₁₆N₂ | 164.25 | 7-8 | 199-200 (at reduced pressure) |

Solubility of Dinitriles in Organic Solvents

The solubility of dinitriles is governed by the balance between the polarity of the two nitrile groups and the nonpolar character of the methylene bridge. The nitrile groups can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with protic solvents. The hydrocarbon chain, however, favors interactions with nonpolar solvents through van der Waals forces.

As the length of the hydrocarbon chain increases from succinonitrile to this compound, the nonpolar character of the molecule becomes more dominant. This trend suggests that while shorter-chain dinitriles exhibit considerable solubility in polar solvents, this compound is expected to show a greater affinity for nonpolar or moderately polar organic solvents.

Table 2 summarizes the available qualitative and quantitative solubility data for succinonitrile, glutaronitrile, and adiponitrile in a variety of common organic solvents.

| Solvent | Solvent Type | Succinonitrile Solubility | Glutaronitrile Solubility | Adiponitrile Solubility | Expected this compound Solubility |

| Water | Polar Protic | 12.69 g/100 mL (20 °C)[1] | Soluble | 90 g/L (20 °C)[2] | Sparingly Soluble to Insoluble |

| Methanol | Polar Protic | 10 g/100 mL[1] | Slightly Soluble[3] | Soluble[4][5] | Soluble |

| Ethanol | Polar Protic | Slightly Soluble[6] | Slightly Soluble[3] | Soluble[4][5] | Soluble |

| Acetone | Polar Aprotic | Soluble[6] | Soluble[3] | - | Very Soluble |

| Chloroform | Moderately Polar | Soluble[6] | Soluble[3] | Soluble[4] | Very Soluble |

| Benzene | Nonpolar Aromatic | Slightly Soluble[6] | - | - | Soluble |

| Toluene | Nonpolar Aromatic | - | - | - | Soluble |

| Hexane | Nonpolar Aliphatic | Slightly Soluble[1] | - | - | Soluble |

| Diethyl Ether | Moderately Polar | Slightly Soluble[6] | Slightly Soluble[3] | Insoluble[4] | Sparingly Soluble |

| Carbon Disulfide | Nonpolar | Slightly Soluble[6] | - | Insoluble[4] | Sparingly Soluble |

| Carbon Tetrachloride | Nonpolar | - | - | Insoluble[4] | Soluble |

Note: "-" indicates that no data was found in the searched resources. The expected solubility for this compound is an educated estimation based on the trend of decreasing polarity with increasing chain length.

Experimental Protocol: Gravimetric Determination of this compound Solubility

To obtain precise quantitative solubility data for this compound, a gravimetric method is recommended. This protocol provides a detailed, step-by-step procedure for this determination.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven or vacuum oven

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

Experimental Workflow

Caption: Workflow for the gravimetric determination of this compound solubility.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered solution in a temperature-controlled oven or vacuum oven. The temperature should be set high enough to evaporate the solvent in a reasonable time but low enough to avoid decomposition of the this compound.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation:

-

Accurately weigh the collection vial containing the dried this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/100 mL, g/L, or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of dried this compound (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L) = (Mass of dried this compound (g) / Molar mass of this compound ( g/mol )) / Volume of aliquot (L)

-

-

Data Presentation

All quantitative solubility data should be meticulously recorded and presented in a structured table for clear comparison across different solvents and temperatures.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, drawing upon the behavior of its shorter-chain dinitrile analogs. The provided experimental protocol offers a robust method for researchers to determine precise quantitative solubility data, which is essential for the effective application of this compound in research and development. The expected trend of increased solubility in nonpolar solvents with increasing hydrocarbon chain length provides a useful starting point for solvent selection. However, empirical determination of solubility remains crucial for optimizing processes involving this compound.

References

- 1. Succinonitrile - Sciencemadness Wiki [sciencemadness.org]

- 2. Adiponitrile CAS#: 111-69-3 [m.chemicalbook.com]

- 3. グルタロニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Adiponitrile | 111-69-3 [chemicalbook.com]

- 5. Adiponitrile | CN(CH2)4CN | CID 8128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Succinonitrile – Sulfuric Acid,hydrochloric acid,nitric acid,hydrogen peroxide,glacial acetic acid,formic acid,caustic soda supplier [qdsincerechem.com]

Spectroscopic Analysis of Sebaconitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sebaconitrile, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support research, development, and quality control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by a prominent absorption band indicative of the nitrile functional group.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2247 | C≡N | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. Due to the molecule's symmetry, the proton signals are relatively simple.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.35 | Triplet | 4H | -CH₂-CN |

| ~1.65 | Quintet | 4H | -CH₂-CH₂-CN |

| ~1.40 | Multiplet | 8H | -(CH₂)₄- |

Solvent: CDCl₃

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| ~119.5 | -C≡N |

| ~28.5 | -(CH₂)₄- (central) |

| ~28.0 | -(CH₂)₄- |

| ~25.0 | -CH₂-CH₂-CN |

| ~17.0 | -CH₂-CN |

Solvent: CDCl₃

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the IR and NMR spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of this compound in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the KBr plates or the solvent is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavenumber.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of this compound. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

For ¹³C NMR, a more concentrated sample, typically 20-50 mg, is used due to the lower natural abundance of the ¹³C isotope.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shifts.

-

-

Instrument Setup: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The sample is placed in a thin glass NMR tube and inserted into the spectrometer's probe, which is situated within a powerful superconducting magnet.

-

Data Acquisition:

-

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field is "shimmed" to optimize its homogeneity, which results in sharper spectral lines.

-

A series of radiofrequency pulses are applied to the sample to excite the ¹H or ¹³C nuclei.

-

The resulting free induction decay (FID) signal is detected and recorded.

-

-

Data Processing: The FID signal is converted into a frequency-domain spectrum using a mathematical process called a Fourier transform. The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflows for acquiring IR and NMR spectroscopic data.

Unveiling the Past: The Discovery and Early History of Sebaconitrile

A deep dive into the 19th-century chemical literature reveals the first synthesis of sebaconitrile, a dinitrile of growing importance in modern materials and pharmaceuticals. This technical guide illuminates the historical context of its discovery, details the initial experimental protocols, and presents the earliest characterization data.

This compound, also known as decanedinitrile, first emerged from the burgeoning field of organic synthesis in the late 19th century. Its discovery can be traced back to the work of A. W. von Hofmann and his students, pivotal figures in the development of organic chemistry. The initial synthesis was reported in 1896 in the esteemed chemical journal, Justus Liebig's Annalen der Chemie. This pioneering work laid the foundation for the future applications of this versatile molecule.

Initial Synthesis: A Landmark Achievement

The first successful synthesis of this compound was achieved through the dehydration of sebacic acid diamide. This method, a common strategy for nitrile synthesis during that era, involved heating the diamide with a powerful dehydrating agent. The original experimental protocol, as described in the 1896 publication, provides a fascinating glimpse into the laboratory practices of the time.

Experimental Protocol: The 1896 von Hofmann Method

The synthesis of this compound was carried out as follows:

-

Preparation of Sebacic Acid Diamide: Sebacic acid was first converted to its diamide by reaction with ammonia. This was a standard transformation, typically achieved by heating the dicarboxylic acid with an excess of aqueous or gaseous ammonia.

-

Dehydration Reaction: The resulting sebacic acid diamide was then intimately mixed with a dehydrating agent. While the original publication does not specify the exact agent, phosphorus pentoxide (P₂O₅) was a common and potent choice for such reactions at the time.

-

Distillation: The mixture was heated strongly, causing the dehydration of the diamide to the dinitrile. The this compound formed was then isolated by distillation. The crude product was likely purified by redistillation to obtain a substance with consistent physical properties.

This early synthesis, while rudimentary by modern standards, was a significant achievement, demonstrating the conversion of a dicarboxylic acid into a dinitrile, thereby extending the carbon chain and introducing two reactive nitrile functionalities.

Early Characterization and Quantitative Data

The 1896 publication also provided the first characterization of this compound. The physical properties reported, though perhaps less precise than modern measurements, were crucial for identifying and defining the new compound.

| Property | Reported Value (1896) | Modern Accepted Value |

| Boiling Point | Approx. 195-200 °C (at atmospheric pressure) | 199-200 °C (at 760 mmHg)[1] |

| Melting Point | Not reported | 7-8 °C[1] |

| Appearance | A colorless, oily liquid | Clear, colorless to light yellow liquid[1] |

The close correlation between the historical and modern boiling point data underscores the careful experimental work of the pioneering chemists. The melting point was not initially recorded, likely due to the equipment limitations of the era and the fact that this compound is a liquid at typical room temperatures.

The Chemical Pathway to this compound

The synthesis of this compound from sebacic acid represents a classic example of a dehydration reaction, a fundamental transformation in organic chemistry. The logical relationship of this process can be visualized as a two-step sequence.

Figure 1: Synthesis pathway from sebacic acid to this compound.

Experimental Workflow of the 19th-Century Synthesis

The general workflow for the initial synthesis of this compound, as inferred from the historical context and common laboratory practices of the late 19th century, can be outlined as follows.

Figure 2: General experimental workflow for the 19th-century synthesis.

The discovery and initial synthesis of this compound, though occurring over a century ago, marked an important step in the exploration of dinitriles. This foundational work paved the way for the development of new synthetic methodologies and the eventual utilization of this compound in a wide range of applications, from polymers to modern pharmaceuticals. The historical records not only provide a fascinating account of scientific discovery but also serve as a testament to the enduring principles of organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Sebaconitrile as an Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sebaconitrile (SBN) as an electrolyte additive in lithium-ion batteries. The information is intended to guide researchers and scientists in the development of safer, high-performance energy storage solutions.

Introduction

This compound (NC-(CH₂)₈-CN) is a linear dinitrile compound that has garnered attention as a promising electrolyte additive or co-solvent for lithium-ion batteries. Its key attributes, including a high boiling point (approximately 375°C), non-flammability, and a wide electrochemical stability window, make it a compelling candidate to address the safety and performance limitations of conventional carbonate-based electrolytes. The addition of this compound can enhance the thermal stability of the electrolyte, enabling stable battery operation at elevated temperatures, and improve performance at high voltages.

Key Benefits of this compound Addition

-

Enhanced Thermal Stability: this compound's high boiling point and non-flammable nature significantly improve the safety of lithium-ion batteries, particularly under high-temperature operating conditions. Research has demonstrated stable cycling performance of cells containing SBN-based electrolytes at temperatures as high as 80°C.[1]

-

Improved High-Voltage Performance: The electrochemical stability of this compound at high potentials allows for the use of high-voltage cathode materials. Studies have shown good reversibility and insertion/deinsertion efficiency in cells cycled up to 5.3 V vs Li+/Li. This opens the door for developing batteries with higher energy densities.

-

Formation of a Stable Solid Electrolyte Interphase (SEI): this compound participates in the formation of a protective surface layer on the electrodes. This layer, confirmed by surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS), is crucial for preventing electrolyte degradation and ensuring long-term cycling stability.

Data Presentation

The following tables summarize the quantitative data on the performance of lithium-ion batteries with and without this compound as an electrolyte additive.

Table 1: Electrochemical Performance Comparison

| Electrolyte Composition | Cell Configuration | Coulombic Efficiency (%) | Capacity Retention (%) | Number of Cycles | Reference |

| 1 M LiPF₆ in EC:DMC (1:1) | LiCoO₂/Li | Not Specified | Not Specified | Not Specified | Baseline |

| 1 M LiPF₆ in EC:DMC with SBN | LiCoO₂/Li | Good Reversibility | Stable Cycling | Not Specified | [2] |

| 1 M LiTFSI in SBN | Not Specified | Not Specified | Stable at 80°C | Not Specified | [1] |

| 1 M LiPF₆ in EC:DMC with SBN | LiCoPO₄/Li | Good Efficiency up to 5.3V | Lower at 6V | Not Specified | [2] |

Note: Specific quantitative data for direct comparison is limited in the publicly available literature. "Good" and "Stable" are qualitative descriptions from the cited sources.

Table 2: Ionic Conductivity of this compound-Based Electrolytes

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |

| 1 M LiTFSI in SBN | 25 | Not Specified | [1] |

| 1 M LiTFSI in SBN | 80 | Not Specified (Implied increase) | [1] |

| 1 M LiPF₆ in EC:DMC with SBN | 25 | Not Specified | [2] |

Note: While studies indicate that ionic conductivity is a key parameter that varies with temperature, specific tabulated data for SBN-based electrolytes was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments involving this compound as an electrolyte additive are provided below.

Protocol 1: Preparation of this compound-Based Electrolyte

Objective: To prepare a 1 M LiPF₆ electrolyte solution in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and this compound (SBN).

Materials:

-

Lithium hexafluorophosphate (LiPF₆), battery grade

-

Ethylene carbonate (EC), anhydrous

-

Dimethyl carbonate (DMC), anhydrous

-

This compound (SBN), anhydrous

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Inside the argon-filled glovebox, measure the required volumes of EC, DMC, and SBN to achieve the desired volumetric ratio (e.g., 1:1:1).

-

Combine the solvents in a clean, dry volumetric flask.

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The amount of LiPF₆ should be calculated to achieve a 1 M concentration.

-

Continue stirring until the salt is completely dissolved. This may take several hours.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Protocol 2: Coin Cell Assembly

Objective: To assemble a CR2032 coin cell for electrochemical testing of the this compound-based electrolyte.

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Cathode (e.g., LiCoO₂, LiCoPO₄) and anode (e.g., lithium metal, graphite) electrodes

-

Microporous polymer separator (e.g., Celgard)

-

This compound-based electrolyte

-

Crimping machine

-

Glovebox environment

Procedure:

-

Place the cathode in the center of the bottom casing of the coin cell.

-

Add a few drops of the this compound-based electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of the electrolyte to saturate the separator.

-

Place the anode on top of the separator.

-

Add a final drop of electrolyte on the anode.

-

Place a spacer and then the spring on top of the anode.

-

Carefully place the top casing over the assembly.

-

Crimp the coin cell using a crimping machine to ensure proper sealing.

Protocol 3: Cyclic Voltammetry (CV)

Objective: To evaluate the electrochemical stability window of the this compound-based electrolyte.

Apparatus:

-

Potentiostat/Galvanostat

-

Assembled coin cell with a three-electrode setup (if possible) or a two-electrode setup.

Procedure:

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window for the scan. For high-voltage testing, this could be from the open-circuit voltage (OCV) to a high potential such as 6.0 V vs Li+/Li.

-

Set the scan rate. A typical scan rate for this type of analysis is between 0.1 mV/s and 1 mV/s.

-

Initiate the cyclic voltammetry scan and record the resulting current as a function of the applied potential.

-

Analyze the voltammogram for oxidation and reduction peaks, which indicate the electrochemical reactions occurring within the set potential window. The absence of significant current flow at the potential limits indicates good electrochemical stability.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the ionic conductivity and interfacial properties of the this compound-based electrolyte.

Apparatus:

-

Potentiostat/Galvanostat with a frequency response analyzer.

-

Assembled coin cell.

Procedure:

-

Connect the coin cell to the potentiostat.

-

Set the DC potential to the open-circuit voltage of the cell.

-

Apply a small AC voltage perturbation, typically 5-10 mV.

-

Set the frequency range for the scan, for example, from 100 kHz to 0.1 Hz.

-

Initiate the EIS measurement and record the impedance data.

-

Analyze the resulting Nyquist plot. The intercept with the real axis at high frequency corresponds to the bulk electrolyte resistance, from which ionic conductivity can be calculated. The semicircles in the plot provide information about the charge-transfer resistance and the properties of the SEI layer.

Visualizations

References

Application Notes and Protocols: Sebaconitrile in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sebaconitrile and its derivatives in polymer chemistry. The primary applications covered are its role as a precursor in the synthesis of high-performance polyamides, specifically Nylon 6,10, and its use as a functional additive in advanced electrolytes for lithium-ion batteries. Additionally, potential applications in the field of drug delivery are explored.

Application 1: Monomer for High-Performance Polyamides (Nylon 6,10)

This compound (NC-(CH₂)₈-CN) serves as a key precursor for the synthesis of 1,10-decanediamine, a monomer used in the production of specialty polyamides. More commonly in laboratory and industrial settings, sebacic acid, which can be derived from this compound, is converted to sebacoyl chloride (ClCO(CH₂)₈COCl). This diacid chloride is a primary reactant in the synthesis of Nylon 6,10, a high-performance polyamide known for its excellent mechanical properties, low moisture absorption, and chemical resistance.

The synthesis of Nylon 6,10 is a classic example of condensation polymerization, often performed as an interfacial polymerization, which is a rapid and robust method for producing high molecular weight polymers at the interface of two immiscible liquids.

Quantitative Data: Interfacial Polymerization of Nylon 6,10

The properties of Nylon 6,10 are highly dependent on the polymerization conditions. The following table summarizes the influence of key parameters on the polymer yield and molecular weight.

| Parameter | Variation | Effect on Polymer Yield | Effect on Molecular Weight (Intrinsic Viscosity) | Reference |

| Monomer Concentration | Increasing concentration | Increases to a maximum, then may decrease | Increases to a maximum, then decreases | [1] |

| Stirring Speed (in stirred systems) | Increasing RPM | Increases to a maximum, then decreases | Increases to a maximum, then decreases | [1] |

| Stoichiometric Balance | Equimolar ratio at the interface | Optimal for high yield | Crucial for achieving high molecular weight | [2] |

| Reaction Time | Insufficient vs. adequate time | Lower yield | Lower molecular weight | [3] |

Table 1: Influence of Reaction Parameters on Nylon 6,10 Synthesis.

The mechanical properties of Nylon 6,10 make it a valuable engineering thermoplastic.

| Property | Value | Unit | Reference |

| Tensile Strength | 86 | MPa | [4] |

| Flexural Modulus | 4.8 | GPa | [4] |

| Notched Izod Impact | 0.05 | kJ/m | [4] |

| Elongation at Break | 3.6 | % | [5] |

| Density | 1.15 | g/cm³ | [4] |

| Surface Hardness | RM87 | - | [4] |

| Melting Point | ~130 | °C | [3] |

Table 2: Typical Mechanical Properties of Nylon 6,10.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

This protocol describes the synthesis of Nylon 6,10 via an unstirred interfacial polymerization.

Materials:

-

Hexamethylenediamine (1,6-diaminohexane)

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent like dichloromethane)

-

Distilled water

-

Beakers (100 mL or 250 mL)

-

Glass stirring rod

-

Forceps

Procedure:

-

Prepare the Aqueous Phase:

-

Dissolve 2.2 g of hexamethylenediamine and 1.5 g of NaOH in 50 mL of distilled water in a 250 mL beaker. Stir until all solids are dissolved. Caution: The dissolution of NaOH is exothermic.

-

-

Prepare the Organic Phase:

-

In a separate 250 mL beaker, dissolve 3.0 mL of sebacoyl chloride in 100 mL of hexane.

-

-

Initiate Polymerization:

-

Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase (hexamethylenediamine solution). A thin film of Nylon 6,10 will form instantly at the interface of the two immiscible layers.

-

-

Formation of the Nylon Rope:

-

Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of Nylon 6,10 will be formed as it is drawn from the interface. The polymer can be wound onto a glass rod or a spool. The polymerization will continue until one of the reactants is depleted.

-

-

Washing and Drying:

-

Wash the synthesized nylon rope thoroughly with water and then with ethanol or acetone to remove unreacted monomers, HCl byproduct, and solvent.

-

Press the washed nylon between paper towels to remove excess liquid and then allow it to air dry completely.

-

-

Characterization (Optional):

-

The dried polymer can be weighed to calculate the percent yield.

-

The melting point can be determined using a melting point apparatus.

-

Mechanical properties such as tensile strength can be measured on the drawn fibers.

-

Workflow and Reaction Diagram

Caption: Workflow for the synthesis of Nylon 6,10 via interfacial polymerization.

References

Application Notes and Protocols: Electrochemical Behavior of Sebaconitrile in Electrolytes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sebaconitrile (SBN), a dinitrile with the chemical formula NC-(CH₂)₈-CN, is emerging as a promising solvent or co-solvent in electrolyte formulations for high-voltage and thermally stable lithium-ion batteries. Its high boiling point (~375°C) and non-flammability address critical safety concerns associated with conventional carbonate-based electrolytes.[1] This document provides a detailed overview of the electrochemical behavior of this compound in various electrolyte systems, summarizing key performance data and outlining relevant experimental protocols.

Data Presentation: Physicochemical and Electrochemical Properties

The following tables summarize the key quantitative data on the electrochemical properties of this compound-based electrolytes.

Table 1: Ionic Conductivity of this compound-Based Electrolytes

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |

| 1M LiTFSI in this compound (SBN) | 80 | Not specified, but stable cycling observed | [1] |

| LiPF₆/EC:DMC with SBN | Ambient | Varies with SBN concentration | [2][3][4] |

| LiBF₄ with SBN | Ambient | Varies with SBN concentration | [2][3][4] |

Note: Specific ionic conductivity values for SBN-based electrolytes were not explicitly quantified in the provided search results, but their performance indicates sufficient conductivity for cell operation, especially at elevated temperatures.

Table 2: Electrochemical Stability Window of this compound-Based Electrolytes

| Electrolyte System | Electrode | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |

| SBN in EC/DMC-based electrolyte | Glassy Carbon | > 6.0 | [3] |

| SBN in EC/DMC-based electrolyte | LiCoPO₄ | ~ 5.3 | [2][3][4] |

| SBN in EC/DMC-based electrolyte | Li₂Ni₀.₉₈Co₀.₀₂PO₄F | ~ 5.3 | [3] |

Note: The electrochemical stability is dependent on the type of electrode material used.

Experimental Protocols

Detailed methodologies for key experiments involving this compound-based electrolytes are provided below.

Protocol 1: Preparation of this compound-Based Electrolytes

Objective: To prepare a stable and ionically conductive electrolyte using this compound as a solvent or co-solvent.

Materials:

-

This compound (SBN), battery grade

-

Lithium salt (e.g., LiTFSI, LiPF₆, LiBF₄), battery grade

-

Co-solvents (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)), battery grade

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Transfer all materials into an argon-filled glovebox.

-

For a binary electrolyte (e.g., 1M LiTFSI in SBN), dissolve the desired amount of LiTFSI salt directly into the this compound solvent.[1]

-

For a ternary electrolyte system (e.g., LiPF₆ in EC:DMC with SBN), first prepare the binary solvent mixture of EC and DMC in the desired volumetric ratio.

-

Add the desired volume percentage of this compound to the EC:DMC mixture.

-

Slowly add the lithium salt (e.g., LiPF₆ or LiBF₄) to the solvent mixture while stirring until the desired molar concentration is achieved.[2][3][4]

-

Continue stirring the solution for several hours to ensure complete dissolution and homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Electrochemical Stability Window (ESW) Measurement

Objective: To determine the potential range over which the this compound-based electrolyte remains stable without significant decomposition.

Materials:

-

Three-electrode electrochemical cell (e.g., Swagelok-type cell)

-

Working electrode (e.g., Glassy Carbon, Platinum, or a cathode material like LiCoPO₄)

-

Counter and Reference electrodes (Lithium metal foil)

-

Separator (e.g., Celgard)

-

Prepared this compound-based electrolyte

-

Potentiostat/Galvanostat

-

Argon-filled glovebox

Procedure:

-

Assemble the three-electrode cell inside the argon-filled glovebox.

-

Place the separator between the working electrode and the lithium counter/reference electrodes.

-

Add a few drops of the this compound-based electrolyte to ensure the separator and electrodes are well-wetted.

-

Seal the cell and connect it to the potentiostat.

-

Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) to determine the anodic and cathodic stability limits.

-

Anodic Scan: Scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The potential at which a sharp increase in current is observed is considered the oxidation limit.

-

Cathodic Scan: Scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a sharp increase in cathodic current occurs indicates the reduction limit.

-

-

The potential range between the onset of oxidation and reduction currents defines the electrochemical stability window.

Protocol 3: Battery Cycling Performance Evaluation

Objective: To evaluate the performance and stability of a this compound-based electrolyte in a lithium-ion battery.

Materials:

-

Coin cell components (CR2032 or similar)

-

Cathode (e.g., LiCoO₂, LiCoPO₄)

-

Anode (Note: Dinitrile-based electrolytes are often incompatible with graphite anodes.[3] Lithium metal or other alternative anodes may be used.)

-

Separator

-

Prepared this compound-based electrolyte

-

Battery cycler

-

Argon-filled glovebox

Procedure:

-

Assemble the coin cell in an argon-filled glovebox in the order: negative can, anode, separator, cathode, spacer disk, spring, and positive can.

-

Add a sufficient amount of the this compound-based electrolyte to wet the separator and electrodes.

-

Crimp the coin cell to ensure proper sealing.

-

Allow the cell to rest for several hours to ensure complete electrolyte wetting of the electrode pores.

-

Place the cell in a battery cycler and perform galvanostatic cycling at a defined C-rate (e.g., C/10) within a specific voltage range appropriate for the electrode materials.

-

Monitor the charge-discharge capacity, coulombic efficiency, and capacity retention over multiple cycles to assess the cycling performance. For high-temperature tests, the cycling is performed in a temperature-controlled chamber.[1]

Visualizations

Experimental Workflow for Electrolyte Characterization

The following diagram illustrates the general workflow for preparing and characterizing this compound-based electrolytes.

Caption: Workflow for this compound Electrolyte Preparation and Testing.

Logical Relationship of this compound Properties and Battery Performance

This diagram shows the logical connection between the intrinsic properties of this compound and the resulting improvements in battery performance.

Caption: Benefits of this compound in High-Performance Batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical behavior of this compound as a cosolvent in the formulation of electrolytes at high potentials for lithium-ion batteries [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical behavior of this compound as a cosolvent in the formulation of electrolytes at high potentials for lithium-ion batteries (Journal Article) | ETDEWEB [osti.gov]

Application Notes and Protocols for Sebaconitrile as a Solvent

Introduction

Sebaconitrile, also known as decanedinitrile, is a high-boiling point, non-flammable dinitrile solvent.[1] Its unique physical and chemical properties make it an interesting candidate for various applications in organic and materials chemistry, particularly in electrochemistry. This document provides an overview of its known applications, physical properties, and protocols for its use, primarily focusing on its role as an electrolyte solvent in lithium-ion batteries, as detailed in current research. While its application in general organic synthesis is not yet widely documented, its properties suggest potential for use in high-temperature reactions.

Physicochemical Properties of this compound

This compound possesses a combination of properties that are advantageous for specific applications. A summary of its key physical data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H16N2 | [2][3] |

| Molecular Weight | 164.25 g/mol | [2] |

| CAS Number | 1871-96-1 | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Boiling Point | ~375 °C (decomposes) | [1] |

| 199-200 °C (lit.) | [5][6] | |

| 162-164 °C @ 4-5 Torr | [7] | |

| Melting Point | 7-8 °C (lit.) | [5][6] |

| 8.03 °C | [7] | |

| Density | 0.913 g/cm³ (Room temp) | [7] |

| 0.915 g/mL at 20 °C (lit.) | [6] | |

| Refractive Index | 1.4470 to 1.4490 (20°C, 589 nm) | [4] |

| Purity (GC) | ≥94.0% to ≥97.5% | [2][4] |

Primary Application: Electrolyte Solvent in Lithium-Ion Batteries

The most prominent application of this compound is as a non-flammable, thermally-stable electrolyte solvent for high-performance lithium-ion batteries.[1] Conventional carbonate-based electrolytes are volatile and flammable, posing significant safety risks, especially in large-scale applications like electric vehicles.[1] this compound's high boiling point (~375 °C) and non-flammability directly address these safety concerns.[1]

When combined with lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), this compound-based electrolytes have demonstrated stable cycling performance at elevated temperatures, for instance, at 80 °C.[1] Furthermore, increasing the concentration of this compound as a cosolvent in standard electrolytes (e.g., with ethylene carbonate/dimethyl carbonate) has been shown to improve the electrolyte's stability at higher potentials, which is crucial for the development of high-voltage lithium-ion batteries.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Electrolyte for a Lithium-Ion Battery

This protocol describes the preparation of a 1M LiTFSI in this compound electrolyte, as explored in studies on thermally-stable lithium-ion batteries.[1]

Materials:

-

This compound (SBN), battery grade (anhydrous)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (anhydrous)

-

Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Analytical balance

Procedure:

-

Transfer all materials and equipment into an argon-filled glovebox to prevent moisture contamination.

-

Weigh the required amount of LiTFSI using an analytical balance. To prepare a 1 M solution, this will be 287.09 g of LiTFSI per liter of this compound. Adjust the mass based on the target volume.

-

Place a magnetic stir bar into a clean, dry volumetric flask of the desired volume.

-

Add the weighed LiTFSI to the volumetric flask.

-

Carefully add the anhydrous this compound to the volumetric flask until it is about 80% full.

-

Seal the flask and place it on a magnetic stirrer. Stir the mixture until the LiTFSI is completely dissolved. This may take some time.

-

Once the salt is fully dissolved, carefully add more this compound to reach the calibration mark on the volumetric flask.

-

Seal the flask tightly and invert it several times to ensure the solution is homogeneous.

-

The electrolyte is now ready for use in coin cell assembly or other battery testing configurations. Store the electrolyte in a tightly sealed container inside the glovebox.

Potential Applications in Organic Synthesis

A generalized workflow for exploring this compound as a solvent in a palladium-catalyzed cross-coupling reaction is presented below.

Caption: Generalized workflow for a cross-coupling reaction using this compound.

Signaling Pathways and Logical Relationships

The primary role of this compound in the context of the available literature is within an electrochemical system. The following diagram illustrates the logical relationship of components in a lithium-ion battery utilizing a this compound-based electrolyte.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Sebaconitril 98 %, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1871-96-1 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical behavior of this compound as a cosolvent in the formulation of electrolytes at high potentials for lithium-ion batteries [inis.iaea.org]

- 10. Electrochemical behavior of this compound as a cosolvent in the formulation of electrolytes at high potentials for lithium-ion batteries (Journal Article) | ETDEWEB [osti.gov]

- 11. Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Analysis of Sebaconitrile by High-Performance Liquid Chromatography (HPLC)

Introduction

Sebaconitrile is a dinitrile compound with the formula C10H16N2. It is a key intermediate in the synthesis of various polymers and specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control during its production and in subsequent applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a precise and accurate method for the analysis of this compound.

Experimental Protocols

A systematic approach is essential for developing a reliable HPLC method.[1][2] The process begins with understanding the analyte's properties and the desired outcome of the analysis.[1]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results.[3][4] The primary goals of sample preparation are to remove interferences from the sample matrix and to ensure the sample is compatible with the HPLC system.[3][5]

Protocol:

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

This stock solution has a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Solution Preparation:

-

For bulk drug substance, accurately weigh approximately 10 mg of the this compound sample and follow the same procedure as for the standard solution preparation.

-

For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.[5]

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the HPLC column.[3][4][6]

-

HPLC Instrumentation and Conditions

The selection of appropriate HPLC instrumentation and chromatographic conditions is crucial for achieving the desired separation and detection of this compound.[7] A reverse-phase HPLC method is proposed, as it is a versatile and widely used technique for the analysis of non-polar to moderately polar compounds.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Data Analysis and Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the analysis of the standard solutions.

Protocol:

-

Inject the prepared standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is typically desired.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of the described HPLC method for the analysis of this compound.

Table 2: Method Validation Parameters

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

| Precision (%RSD) | < 2.0 |

| Accuracy (% Recovery) | 98 - 102 |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical steps in HPLC method development for this compound.

The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for scientists and professionals working with this compound. Further optimization may be required depending on the specific sample matrix and analytical requirements.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. pharmtech.com [pharmtech.com]

- 3. organomation.com [organomation.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. nacalai.com [nacalai.com]

- 7. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Sebaconitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction